4-((4-Hydroxy-3,5-dimethoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
2,6-dimethoxy-4-((E)-{[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes methoxy groups, a triazole ring, and a phenolic moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-4-((E)-{[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol typically involves multiple steps. One common method includes the reaction of 2,6-dimethoxyphenol with an appropriate aldehyde to form an imine intermediate. This intermediate is then reacted with a triazole derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethoxy-4-((E)-{[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced phenolic compounds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield quinones, while reduction could produce reduced phenolic compounds.
Scientific Research Applications
2,6-dimethoxy-4-((E)-{[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-4-((E)-{[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2,6-dimethoxy-4-((E)-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methylphenyl acetate
- 2,6-dimethoxy-4-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-pyrazol-4-yl]imino}methyl)phenyl acetate
Uniqueness
Compared to similar compounds, 2,6-dimethoxy-4-((E)-{[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
478256-42-7 |
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Molecular Formula |
C18H18N4O3S |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H18N4O3S/c1-11-5-4-6-13(7-11)17-20-21-18(26)22(17)19-10-12-8-14(24-2)16(23)15(9-12)25-3/h4-10,23H,1-3H3,(H,21,26)/b19-10+ |
InChI Key |
OVNRJZBRKNJVKV-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C(=C3)OC)O)OC |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC(=C(C(=C3)OC)O)OC |
Origin of Product |
United States |
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